1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-pent-4-en-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4/c1-3-4-6(2)11-5-9-7(8)10-11/h3,5-6H,1,4H2,2H3,(H2,8,10) |
InChI Key |
BRMNOJBDPGMVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)N1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis of 1,2,4-Triazoles
Overview:
The foundational approach for synthesizing 1,2,4-triazoles involves cyclization reactions of hydrazine derivatives with formamide or related compounds. A notable process is the reaction of hydrazine hydrate with formamide under controlled conditions, producing the triazole nucleus with high yields and purity.
- Reaction of hydrazine hydrate with formamide at elevated temperatures (100-250°C) in the presence of ammonia, utilizing a three-stage cascade process to optimize yield and purity.
- The process typically yields 93-94% of theoretical with 90-98% purity, but requires sophisticated equipment and multistep procedures.
- High operational complexity and cost due to the need for specialized equipment.
- Formation of undesirable by-products such as 4-amino-1,2,4-triazole, necessitating extensive purification.
Direct Synthesis from Formamide and Hydrazine Hydrate
Recent Innovations:
A simplified, efficient method was developed to produce 1H-1,2,4-triazole directly from formamide and hydrazine hydrate, emphasizing operational simplicity and high yields.
This method involves heating formamide to 168-172°C, then introducing hydrazine hydrate for 2-4 hours with stirring. The volatile by-products (water, ammonia, formic acid) are distilled off during the reaction, and excess formamide is removed via vacuum distillation, yielding the triazole as a melt.
- High yield (over 90%) and purity (up to 98%).
- Simplified process avoiding complex feedback loops and expensive equipment.
- Reduced formation of side-products by using a small excess of formamide.
Multi-Component and Catalytic Approaches
Recent Developments:
Multicomponent reactions (MCRs) and catalytic processes have been explored to synthesize substituted 1,2,4-triazoles, which can be adapted for specific functional groups.
Metal-Free Multicomponent Synthesis:
A three-component reaction involving 1,3-diones, hydrazones, and amidines under base-promoted conditions yields various 1,2,4-triazoles, including derivatives with amino groups suitable for further functionalization.Copper-Catalyzed Cycloaddition:
Copper-catalyzed [3+2] cycloaddition reactions of azides and alkynes facilitate regioselective synthesis of substituted triazoles, which can be tailored to include amino functionalities at specific positions.
| Method | Key Features | Yield | Reference |
|---|---|---|---|
| Multicomponent base-promoted | Metal-free, mild conditions | Up to 84% | |
| Copper-catalyzed [3+2] cycloaddition | High regioselectivity, functional group tolerance | Up to 86% |
Note: These methods are primarily for substituted triazoles; adaptation for the specific amino derivative requires further functionalization steps.
Functionalization to Introduce the Pent-4-en-2-yl Group
The key challenge in synthesizing 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine lies in attaching the pent-4-en-2-yl group at the 1-position of the triazole ring. This typically involves:
Post-synthesis Alkylation:
The amino group at the 3-position of the triazole can be alkylated with suitable electrophiles, such as pent-4-en-2-yl halides or related derivatives, under basic conditions.Cross-Coupling Reactions:
Transition-metal catalyzed cross-coupling (e.g., Suzuki, Sonogashira) can be employed if the triazole bears suitable halogen substituents, enabling the installation of the pent-4-en-2-yl moiety.
- Synthesize the core 1,2,4-triazole with a free amino group at position 3 via the methods described above.
- React with a pent-4-en-2-yl halide (e.g., bromide or chloride) in the presence of a base like potassium carbonate in an aprotic solvent (e.g., DMF).
- Purify via recrystallization or chromatography to obtain the target compound.
Summary of Data and Research Discoveries
Chemical Reactions Analysis
Types of Reactions
1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Aromatic/Electron-Withdrawing Groups: Fluorobenzyl derivatives (e.g., 192.20 Da, ) exhibit higher molecular weights and may improve binding affinity to biological targets due to π-π interactions or dipole effects. Heterocyclic Substituents: Tetrazole-substituted analogs (e.g., ) are prioritized for energetic materials due to high nitrogen content and thermal stability. Alkenyl Groups: The pent-4-en-2-yl group introduces a reactive double bond, which could facilitate polymerization or serve as a site for further functionalization.
Functional Comparisons
Agrochemical Activity
- Amitrole (parent compound) is a well-known herbicide that inhibits histidine biosynthesis in plants . Substituents like the pent-4-en-2-yl group may alter phytotoxic activity by modulating lipophilicity and target-site access.
Pharmaceutical Potential
- P2X7 Antagonists : Dichlorophenyl- and pyridinylmethyl-substituted triazol-3-amines (e.g., ) demonstrate potent in vitro antagonism of the P2X7 receptor, a target for inflammatory diseases. The pentenyl group’s rigidity could similarly influence receptor binding.
- Anticancer Activity : Mn(II) complexes with triazol-3-amine ligands (e.g., ) induce mitochondrial dysfunction and ROS production. Alkenyl substituents might enhance metal coordination or cellular uptake.
Energetic Materials
- Tetrazole-triazole hybrids (e.g., ) form stable energetic salts with high detonation velocities. The pentenyl group’s unsaturated structure may offer tunable reactivity for controlled energy release.
Biological Activity
1-(Pent-4-en-2-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 4-pentenylamine with 1,2,4-triazole under controlled conditions. The reaction is usually conducted in solvents such as ethanol or methanol with bases like sodium hydroxide or potassium carbonate as catalysts. The process is optimized for temperature (60–80°C) and reaction time to achieve high yields and purity .
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 152.20 g/mol |
| IUPAC Name | 1-pent-4-enyl-1,2,4-triazol-3-amine |
| InChI Key | VNJFLKQFQZNFAY-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. Specifically, studies have shown that this compound demonstrates promising antifungal and antibacterial properties. For example, compounds with similar triazole cores have been reported to inhibit the growth of various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.12 to 64 µg/mL .
The mechanism of action of this compound likely involves its interaction with specific enzymes or receptors. Triazoles are known to inhibit enzymes critical for fungal cell wall synthesis, leading to antifungal effects. For example, they can inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi . Additionally, molecular docking studies suggest that the presence of the triazole moiety allows for favorable interactions with biological targets, enhancing its biological efficacy .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of triazole derivatives:
- Antibacterial Activity : A study found that derivatives containing a triazole core showed excellent activity against Bacillus subtilis and Pseudomonas aeruginosa, with some compounds achieving MIC values comparable to standard antibiotics like ceftriaxone .
- Antifungal Efficacy : Research has demonstrated that compounds similar to this compound exhibit potent antifungal activity against strains resistant to conventional treatments .
- In Vitro Studies : In vitro assays indicated that modifications to the triazole structure could enhance antibacterial properties significantly. For instance, compounds with halogen substitutions exhibited improved activity against various bacterial strains .
Applications in Medicine and Industry
The potential applications of this compound extend beyond antimicrobial uses:
Pharmaceutical Development : Its structural features make it a valuable candidate for developing new antifungal agents and other therapeutics targeting various diseases.
Agricultural Use : The compound may also be explored for its efficacy in agrochemicals as a fungicide or pesticide due to its biological activity against plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
